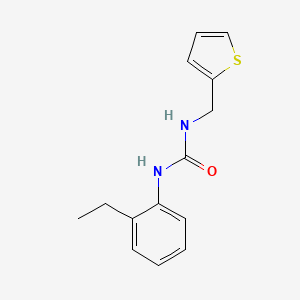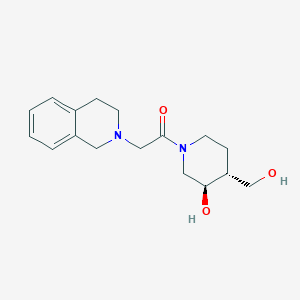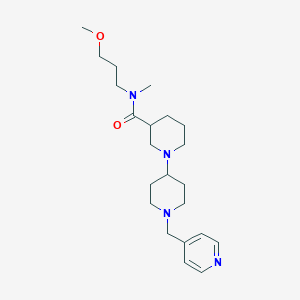![molecular formula C20H17NO5 B5361682 4-(2,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5361682.png)
4-(2,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, commonly known as DMPQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DMPQ belongs to the class of pyranoquinolines and has a unique structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of DMPQ is not fully understood. However, it has been suggested that DMPQ may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DMPQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMPQ has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, which is involved in the production of melanin. DMPQ has also been found to reduce the level of reactive oxygen species (ROS) in cells, which can cause oxidative damage and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMPQ in lab experiments is its unique structure, which makes it a promising candidate for drug development. However, one of the limitations of using DMPQ is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on DMPQ. One area of interest is the development of DMPQ-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of DMPQ and its effects on various enzymes and cellular processes. Additionally, further research is needed to determine the optimal dosage and administration of DMPQ for various applications.
Synthesis Methods
The synthesis of DMPQ is a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form 4-(2,4-dimethoxyphenyl)-3-methyl-1H-pyrrole-2-carbonitrile. This intermediate compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form DMPQ.
Scientific Research Applications
DMPQ has shown significant potential in the field of medicinal chemistry. It has been studied extensively for its anticancer, antimicrobial, and antiviral properties. DMPQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have potent antimicrobial activity against gram-positive and gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.
properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-24-11-7-8-12(16(9-11)25-2)14-10-17(22)26-19-13-5-3-4-6-15(13)21-20(23)18(14)19/h3-9,14H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZGXPORMKLLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)

![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)
![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5361627.png)

![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-pyrimidinamine](/img/structure/B5361636.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methylbenzyl)piperazine](/img/structure/B5361653.png)

![dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5361657.png)
